

Application Notes and Protocols for GSK2795039 in Cell Culture

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Compound of Interest

Compound Name: GSK2795039

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Introduction

GSK2795039 is a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2), a key enzyme in the production of reactive oxygen species (ROS).[1][2][3] The NOX family of enzymes is unique in that its primary function is to generate ROS.[4] This makes NOX2 a significant therapeutic target for diseases driven by oxidative stress and inflammation, including neurodegenerative and cardiovascular diseases.[4][5] **GSK2795039** acts as an NADPH competitive inhibitor, binding to the gp91phox subunit of the NOX2 complex and blocking electron transfer necessary for superoxide production.[1][6] These application notes provide detailed protocols for utilizing **GSK2795039** in cell culture to study its effects on NOX2 activity and downstream cellular processes.

Data Presentation

Table 1: In Vitro Inhibitory Activity of GSK2795039

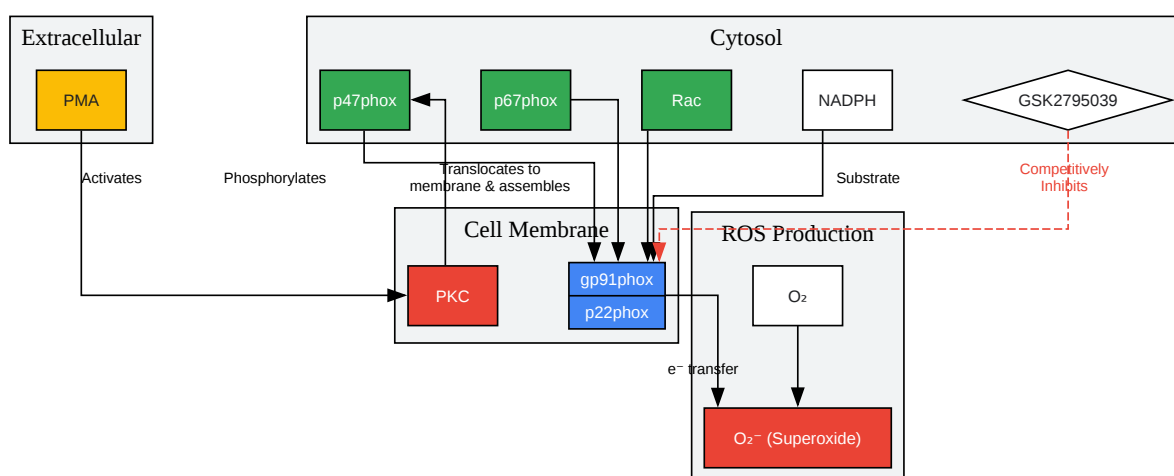
Assay Type	Target	Species	IC50 / pIC50	Reference
Cell-Free ROS Production	NOX2	Recombinant	IC50: 0.269 μ M	[7]
Cell-Free NADPH Depletion	NOX2	Recombinant	IC50: 0.251 μ M	[7]
Cell-Free (General)	NOX2	Recombinant	pIC50: ~6.0	[3]
PMA-activated Cellular ROS	NOX2	Human (PBMCs)	pIC50: 6.60	[1]
PMA-activated Cellular ROS	NOX2	Human (dHL-60)	pIC50: 6.74	[2]
Cell-Free ROS Production	NOX1, NOX3, NOX4, NOX5	Recombinant	IC50: >1000 μ M	[7]

Table 2: Recommended Cell Culture Models and Reagents

Cell Line	Description	Differentiation Method	Activator of NOX2
HL-60 (Human promyelocytic leukemia)	Differentiates into neutrophil-like cells expressing functional NOX2.	1.3% DMSO or 1 μ M All-trans retinoic acid (ATRA) for 5-7 days. [2][8][9]	Phorbol 12-myristate 13-acetate (PMA) at 10-100 ng/mL.[10]
THP-1 (Human monocytic leukemia)	Differentiates into macrophage-like cells. [10]	10-100 ng/mL PMA for 48-72 hours.[10][11]	PMA or Lipopolysaccharide (LPS).[5][12]
PC12 (Rat pheochromocytoma)	Used to study neuroprotection and anti-apoptotic effects. [3]	N/A	FeSO4 and LPS to induce apoptosis.[3]

Signaling Pathway

The activation of NOX2 by PMA is a well-established pathway for inducing ROS production in immune cells. PMA activates Protein Kinase C (PKC), which then phosphorylates the cytosolic subunit p47phox.[7][13] This phosphorylation event triggers the translocation of the cytosolic subunits (p47phox, p67phox, p40phox, and Rac) to the membrane-bound cytochrome b558, which consists of gp91phox and p22phox. The assembled complex is then active and transfers electrons from NADPH to molecular oxygen, generating superoxide. **GSK2795039** competitively binds to the NADPH-binding site on gp91phox, preventing this electron transfer and subsequent ROS production.[1][6]



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Caption: PMA-induced NOX2 activation and inhibition by **GSK2795039**.

Experimental Protocols

Preparation of **GSK2795039** Stock Solution

- Solvent Selection: **GSK2795039** is soluble in dimethyl sulfoxide (DMSO). Use high-quality, anhydrous DMSO.[1]
- Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 40 mg/mL.[1]
 - Calculation: The molecular weight of **GSK2795039** is approximately 450.45 g/mol . To make a 10 mM stock, dissolve 4.50 mg in 1 mL of DMSO.
- Dissolution: To aid dissolution, vortex the solution and/or use sonication. Gentle warming to 37-45°C can also be applied.[1]
- Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability (up to 1 year at -80°C).[3]

Cell Culture and Differentiation

Protocol 2.1: Differentiation of HL-60 Cells

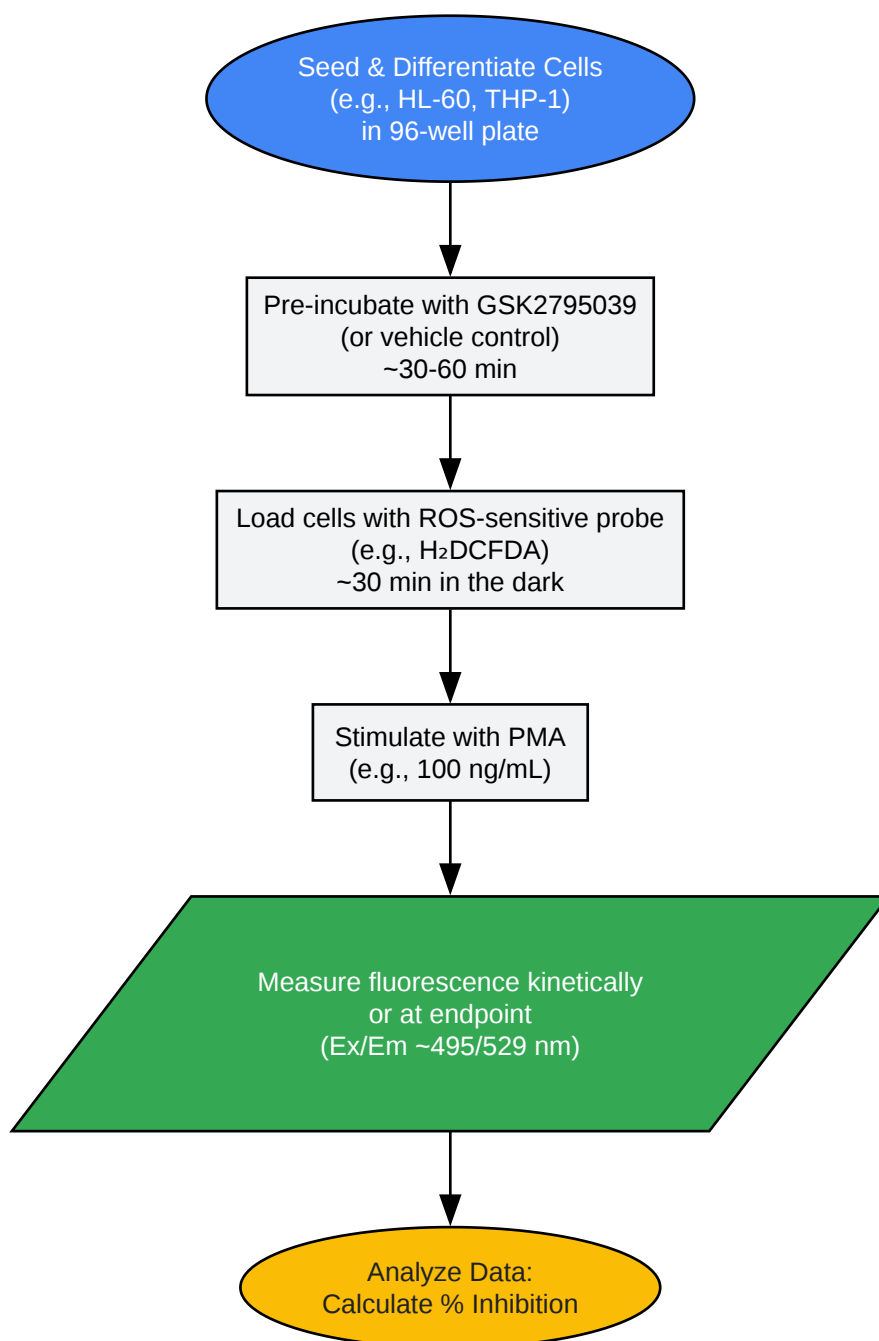
- Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cell density between 2×10^5 and 1×10^6 cells/mL.[8]
- Initiate Differentiation: Seed HL-60 cells at a density of 2×10^5 cells/mL in fresh culture medium.
- Add Differentiation Agent: Add All-trans retinoic acid (ATRA) to a final concentration of 1 μ M or DMSO to 1.3%.[2][8]
- Incubation: Incubate the cells for 5 to 7 days at 37°C and 5% CO₂. The cells will undergo granulocytic differentiation. Monitor differentiation by observing morphological changes and expression of surface markers like CD11b.[9]
- Use for Assays: Differentiated HL-60 (dHL-60) cells are now ready for use in NOX2 activity assays.

Protocol 2.2: Differentiation of THP-1 Cells

- Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol. Maintain cell density below 8×10^5 cells/mL. [\[14\]](#)
- Initiate Differentiation: Seed THP-1 cells into the desired culture plates (e.g., 96-well plate for ROS assays) at a density of approximately 5×10^5 cells/mL.
- Add Differentiation Agent: Add PMA to a final concentration of 25-100 ng/mL. [\[10\]](#)
- Incubation: Incubate for 48-72 hours. The cells will adhere to the plate and adopt a larger, more spread-out macrophage-like morphology. [\[14\]](#)
- Resting Phase: After incubation, gently aspirate the PMA-containing medium and wash the adherent cells once with fresh, warm medium. Add fresh medium without PMA and rest the cells for an additional 24 hours before performing experiments. [\[11\]](#)

Measurement of Cellular ROS Production

This protocol uses a fluorescent probe (e.g., H₂DCFDA or Amplex Red) to detect ROS.



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Caption: General workflow for measuring cellular ROS production.

- Cell Plating: Plate differentiated HL-60 or THP-1 cells in a 96-well, black, clear-bottom plate at a density of 5×10^4 to 1×10^5 cells per well.
- Inhibitor Pre-treatment: Remove the culture medium and replace it with a suitable assay buffer (e.g., Hank's Balanced Salt Solution - HBSS). Add various concentrations of

GSK2795039 (e.g., 1 nM to 100 μ M) or a vehicle control (DMSO, final concentration <0.1%) to the wells.

- Incubation: Incubate the plate for 30-60 minutes at 37°C.[4]
- Probe Loading: Add a ROS detection reagent, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), to each well at a final concentration of 1-10 μ M. Incubate for 30 minutes at 37°C, protected from light.[6][15]
- NOX2 Activation: To initiate ROS production, add PMA (final concentration ~100 ng/mL) to all wells except for the negative control.
- Fluorescence Measurement: Immediately begin measuring fluorescence using a microplate reader. For H₂DCFDA, use an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.[16] Measurements can be taken kinetically over 1-2 hours or as an endpoint reading.
- Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the fluorescence of treated wells to the vehicle-treated, PMA-stimulated control wells. Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of **GSK2795039**.

Measurement of Oxygen Consumption Rate (OCR)

This protocol provides a general guideline for using extracellular flux analyzers (e.g., Seahorse XF) to measure NOX2-dependent oxygen consumption.

- Cell Plating: Seed differentiated cells (e.g., dHL-60) onto a Seahorse XF cell culture microplate at an optimized density (typically 2×10^5 to 8×10^5 cells/well). Allow cells to adhere or settle.
- Plate Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
- Medium Exchange: On the day of the assay, replace the culture medium in the cell plate with pre-warmed XF assay medium. Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.[17]

- Inhibitor Loading: Prepare **GSK2795039** and a positive control inhibitor like Diphenyleneiodonium (DPI) in XF assay medium. Load the desired concentrations into the appropriate injection ports of the hydrated sensor cartridge.[2]
- PMA Loading: Load PMA into a separate injection port to be added after the inhibitor.
- Assay Execution: Place the cell plate and sensor cartridge into the XF Analyzer.
 - Phase 1 (Basal OCR): Measure the basal oxygen consumption rate for several cycles.
 - Phase 2 (Inhibition): Inject **GSK2795039** or DPI and measure OCR to see the effect of the inhibitor on basal respiration.
 - Phase 3 (NOX2 Activation): Inject PMA to stimulate NOX2-dependent oxygen consumption. The increase in OCR after PMA injection is indicative of NOX2 activity.[4]
- Data Analysis: The instrument's software will calculate OCR values. The difference in the PMA-induced OCR between vehicle-treated and **GSK2795039**-treated cells represents the inhibition of NOX2 activity. Normalize data to cell number or protein content per well.

Conclusion

GSK2795039 is a valuable pharmacological tool for investigating the role of NOX2 in cellular physiology and pathology. The protocols outlined above provide a framework for using this inhibitor in common cell-based assays. Researchers should optimize parameters such as cell density, inhibitor concentration, and incubation times for their specific cell type and experimental design to ensure robust and reproducible results.

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